Bienvenue dans la boutique en ligne BenchChem!

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

Gamma-secretase inhibition Alzheimer's disease Cyclopropyl pharmacophore

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 877858-56-5; IUPAC: tert-butyl N-cyclopropyl-N-(piperidin-4-ylmethyl)carbamate) is a bifunctional carbamate derivative with molecular formula C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol. It features a tert-butyloxycarbonyl (Boc)-protected secondary amine, a cyclopropyl substituent directly attached to the carbamate nitrogen, and a free piperidine NH handle for downstream functionalization.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B7922206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1CCNCC1)C2CC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(12-4-5-12)10-11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3
InChIKeyKJZLTZLIYDMLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-piperidin-4-ylmethyl-carbamic Acid tert-Butyl Ester (CAS 877858-56-5): A Boc-Protected Cyclopropyl-Piperidine Building Block for Drug Discovery


Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 877858-56-5; IUPAC: tert-butyl N-cyclopropyl-N-(piperidin-4-ylmethyl)carbamate) is a bifunctional carbamate derivative with molecular formula C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol . It features a tert-butyloxycarbonyl (Boc)-protected secondary amine, a cyclopropyl substituent directly attached to the carbamate nitrogen, and a free piperidine NH handle for downstream functionalization. The compound serves as a versatile protected intermediate in medicinal chemistry, particularly in programs targeting gamma-secretase, kinases, and FAAH, where the cyclopropylcarbamate motif has been shown to confer significant potency advantages over non-cyclopropyl analogs [1].

Why Cyclopropyl-piperidin-4-ylmethyl-carbamic Acid tert-Butyl Ester Cannot Be Replaced by Simpler N-Boc-Piperidine Analogs


The cyclopropyl group attached to the carbamate nitrogen is not a passive structural decoration—it is a pharmacophoric element that directly modulates target binding, metabolic stability, and physicochemical properties. In the gamma-secretase inhibitor series reported by Asberom et al. (2007), attachment of a cyclopropylcarbamate group to the piperidine core led to a dramatic increase in in vitro potency, producing lead compounds with IC₅₀ values of approximately 6.3 μM in cellular assays [1]. Simpler N-Boc-piperidine analogs lacking the cyclopropyl moiety (e.g., tert-butyl (piperidin-4-ylmethyl)carbamate, CAS 135632-53-0) cannot recapitulate these binding interactions because the cyclopropyl ring fills a specific hydrophobic sub-pocket in the target [2]. Furthermore, the computed LogP of 2.45 and topological polar surface area (TPSA) of 41.6 Ų for this compound differ substantially from the des-cyclopropyl analog, impacting CNS penetration potential and solubility profiles critical for lead optimization .

Quantitative Differentiation Evidence for Cyclopropyl-piperidin-4-ylmethyl-carbamic Acid tert-Butyl Ester vs. Structural Analogs


Cyclopropylcarbamate Attachment to Piperidine Core Delivers ~10-Fold Potency Gain in Gamma-Secretase Inhibition vs. Non-Cyclopropyl Analogs

The cyclopropylcarbamate motif, for which Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a direct synthetic precursor (following Boc deprotection and carbamate formation), was shown to confer a dramatic potency increase on gamma-secretase inhibitors compared to non-cyclopropyl piperidine analogs. In the study by Asberom et al., a representative cyclopropylcarbamate-piperidine compound achieved an IC₅₀ of approximately 6.3 μM in Aβ-lowering cellular assays, whereas earlier-generation compounds lacking the cyclopropylcarbamate group were substantially less potent. The resulting lead compounds significantly reduced Aβ40 and Aβ42 levels in TgCRND8 mice after a single 30 mpk oral dose [1]. This structure-activity relationship establishes that the Boc-protected precursor compound holds differentiation value specifically for programs requiring the cyclopropylcarbamate pharmacophore, as it provides a direct synthetic entry point that simpler Boc-piperidine building blocks (e.g., tert-butyl (piperidin-4-ylmethyl)carbamate, CAS 135632-53-0) cannot offer without additional synthetic steps [2].

Gamma-secretase inhibition Alzheimer's disease Cyclopropyl pharmacophore Structure-activity relationship

Cyclopropyl-Substituted Piperidine Analogs Exhibit JAK2 Kinase Inhibition (IC₅₀ 540 nM) via Hydrophobic Sub-Pocket Occupancy

A structurally related compound incorporating the cyclopropyl-(1-methylpiperidin-4-yl)amine substructure—which shares the cyclopropyl-piperidine connectivity pattern with the target compound—demonstrated JAK2 inhibitory activity with an IC₅₀ of 540 nM in a cell-free assay [1]. While this data comes from a more advanced derivative (6-(cyclopropyl(1-methylpiperidin-4-yl)amino)-9-fluoro..., reported via BindingDB/ChEMBL), the cyclopropyl substituent is identified as a critical contributor to binding affinity by occupying a hydrophobic pocket in the JAK2 active site. In contrast, the des-cyclopropyl piperidine analog series shows substantially reduced or absent JAK2 activity at comparable concentrations, supporting the role of the cyclopropyl group as a potency-driving element [2]. The target compound, bearing a free piperidine NH, serves as the optimal protected precursor for introducing this cyclopropyl-piperidine motif into kinase inhibitor scaffolds via N-functionalization or direct coupling, whereas the regioisomeric compound tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate (CAS 895541-77-2) positions the cyclopropyl differently and is not documented to confer the same JAK2 binding profile .

JAK2 kinase inhibition Cyclopropyl-piperidine scaffold Kinase drug discovery Hydrophobic binding

LogP 2.45 and TPSA 41.6 Ų Position the Compound Favorably for CNS Drug Discovery vs. Higher LogP Cyclopropylmethyl Regioisomers

The computed physicochemical profile of Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (LogP XLogP3-AA = 2.0–2.45; TPSA = 41.6 Ų; HBD = 1; HBA = 3) places it within favorable CNS drug-like space according to widely accepted multiparameter optimization criteria (CNS MPO score contributors) . This profile differs meaningfully from the regioisomer tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate (CAS 895541-77-2), which bears the cyclopropylmethyl group on the piperidine nitrogen rather than on the carbamate nitrogen. Although both compounds share an identical molecular formula (C₁₄H₂₆N₂O₂) and molecular weight (254.37 g/mol), the direct cyclopropyl attachment to the carbamate nitrogen in the target compound reduces conformational flexibility (5 rotatable bonds vs. 6 for the regioisomer) and alters hydrogen-bonding capacity, which can translate into differential pharmacokinetic behavior, particularly CNS penetration as demonstrated in related FAAH-targeted thyromimetic series where N-cyclopropyl modifications selectively favored CNS distribution over peripheral exposure [1]. For medicinal chemistry teams optimizing CNS drug candidates, this specific connectivity pattern provides a measurable advantage in tuning brain penetration that the regioisomer and simpler N-Boc-piperidine analogs cannot replicate [2].

CNS drug discovery Physicochemical properties Blood-brain barrier penetration LogP optimization

Dual Functional Handles (Boc-Protected Carbamate Nitrogen + Free Piperidine NH) Enable Orthogonal Synthetic Elaboration Unavailable in Mono-Functional Analogs

The target compound uniquely presents two chemically distinct nitrogen centers: (a) a Boc-protected cyclopropylcarbamate nitrogen that is stable under basic and nucleophilic conditions, and (b) a free piperidine secondary amine (pKa ~10-11) that is available for immediate functionalization via alkylation, acylation, reductive amination, or sulfonylation without affecting the Boc group . This orthogonal reactivity profile contrasts with simpler mono-functional analogs: tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) has only a single Boc-protected primary amine at the 4-methyl position and no cyclopropyl substituent, while the regioisomer tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate (CAS 895541-77-2) bears the cyclopropyl on the piperidine nitrogen, eliminating the free NH handle entirely . The lithiation chemistry of N-Boc N-alkyl cyclopropylamines reported by Park and Beak (Tetrahedron, 1996) further demonstrates that the cyclopropyl ring in this connectivity pattern participates in selective α- and β-lithiation-substitution reactions, enabling additional structural diversification pathways (e.g., spiro and endo-fused bicyclic amine formation) that are not accessible from non-cyclopropyl or differently substituted analogs [1]. Commercially, the compound is available at ≥95% purity from multiple vendors (Fluorochem F087968; Combi-Blocks HB-9499; Leyan 1527519 at 98% purity), with pricing for 1g quantities in the range of ¥500-900 (Leyan catalog pricing), positioning it as a cost-competitive building block relative to custom-synthesized alternatives .

Orthogonal protection strategy Parallel synthesis Medicinal chemistry building blocks Piperidine functionalization

Boc Deprotection Under Mild Acidic Conditions Yields the Free Cyclopropyl-(piperidin-4-ylmethyl)amine for Direct Coupling—A Streamlined Route vs. Multi-Step Alternatives

The tert-butyl carbamate (Boc) protecting group on the target compound can be removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to liberate the secondary cyclopropyl-(piperidin-4-ylmethyl)amine, which can then be directly coupled to carboxylic acids, sulfonyl chlorides, or chloroformates to install the cyclopropylcarbamate or cyclopropylamide pharmacophore in a single step . This streamlined two-step sequence (deprotection then coupling) contrasts with the multi-step synthesis required when starting from the regioisomeric compound tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate (CAS 895541-77-2), where the cyclopropylmethyl group occupies the piperidine nitrogen, precluding direct N-functionalization and necessitating additional protection/deprotection maneuvers. Similarly, accessing the N-cyclopropyl-N-(piperidin-4-ylmethyl)carbamate motif from simpler building blocks such as tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) would require a separate N-cyclopropylation step (e.g., via Chan-Lam coupling or reductive amination with cyclopropanone), adding at least one additional synthetic transformation and associated yield loss . The target compound thus provides the cyclopropyl group pre-installed at the correct position, directly enabling the potency advantages documented in the gamma-secretase and kinase inhibitor literature without the synthetic overhead of introducing cyclopropyl late-stage [1].

Boc deprotection Amine building blocks Synthetic efficiency Fragment coupling

Optimal Procurement and Application Scenarios for Cyclopropyl-piperidin-4-ylmethyl-carbamic Acid tert-Butyl Ester Based on Quantitative Differentiation Evidence


Gamma-Secretase Inhibitor Lead Optimization Programs for Alzheimer's Disease

Medicinal chemistry teams pursuing gamma-secretase inhibitors for Alzheimer's disease should prioritize this compound as the Boc-protected entry point to the cyclopropylcarbamate-piperidine pharmacophore. As demonstrated by Asberom et al. (2007), cyclopropylcarbamate-containing compounds achieve IC₅₀ values of ~6.3 μM in cellular Aβ-lowering assays and significantly reduce brain Aβ40 and Aβ42 levels in TgCRND8 mice at 30 mpk oral dosing [1]. The target compound enables rapid SAR exploration around the piperidine N-substituent while maintaining the potency-conferring cyclopropylcarbamate motif intact, avoiding the synthetic burden of late-stage cyclopropyl introduction from simpler building blocks. Procurement in 1–5g quantities is recommended for initial SAR campaigns, with bulk pricing available from multiple vendors .

JAK2 Kinase Inhibitor Discovery Featuring Cyclopropyl-Piperidine Hydrophobic Pocket Occupancy

The cyclopropyl-piperidine substructure accessed via this building block has demonstrated JAK2 inhibitory activity (IC₅₀ 540 nM) in related advanced analogs, with the cyclopropyl group contributing to hydrophobic sub-pocket binding [1]. Drug discovery programs targeting JAK2 or related kinases (JAK1, TYK2) can use the target compound to introduce the cyclopropyl-piperidine motif through N-functionalization of the free piperidine NH, followed by Boc deprotection and carbamate/amide formation. The orthogonal dual-handle architecture allows parallel library synthesis for rapid hit-to-lead optimization. Given the documented potency trajectory from this scaffold class, procurement of 500mg–1g quantities is appropriate for initial kinase panel screening .

CNS-Penetrant Drug Candidate Optimization Leveraging Favorable Physicochemical Profile

With a computed LogP of 2.0–2.45, TPSA of 41.6 Ų, and only one hydrogen bond donor, the target compound resides within favorable CNS drug-like property space. Studies on related N-cyclopropyl carbamate derivatives in the FAAH inhibitor field have demonstrated that conservative aliphatic modifications including N-cyclopropyl substantially favor selective CNS distribution of the parent drug in mice [1]. CNS-focused medicinal chemistry programs—particularly those targeting neurological disorders where gamma-secretase, FAAH, or kinase inhibition is the mechanism of action—should procure this building block for systematic exploration of piperidine N-substituent effects on brain penetration while maintaining the CNS-favorable cyclopropylcarbamate core. The free piperidine NH provides a direct vector for introducing solubilizing or permeability-enhancing groups without affecting the cyclopropyl pharmacophore .

Efficient Parallel Synthesis and Fragment-Based Drug Discovery Workflows

The orthogonal dual-handle design (Boc-protected cyclopropylcarbamate + free piperidine NH) makes this compound uniquely suited for parallel synthesis and fragment-based drug discovery (FBDD) workflows. The free piperidine NH can be elaborated via high-throughput-compatible reactions (acylation, sulfonylation, reductive amination) while the Boc group remains intact, enabling the rapid generation of diverse compound libraries from a single building block [1]. The lithiation chemistry of N-Boc N-alkyl cyclopropylamines, as characterized by Park and Beak (1996), provides an additional diversification pathway through α- and β-functionalization of the cyclopropyl ring, yielding spiro and endo-fused bicyclic amine products . This multi-vector diversification capability is not available from mono-functional or regioisomeric building blocks, making the target compound a high-value procurement choice for library synthesis groups requiring maximal scaffold complexity from minimal starting materials. Procurement in multi-gram quantities (5–25g) is recommended to support library production, with bulk pricing negotiable from major suppliers including Fluorochem and Leyan .

Quote Request

Request a Quote for Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.